molecular formula C21H24N2O4 B10999242 3-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B10999242
M. Wt: 368.4 g/mol
InChI Key: WFJRCJCXRICIAE-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a dimethoxyphenyl group and an oxopyrrolidinylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form the corresponding imine, followed by reduction to the amine. This amine is then reacted with 3-(2-oxopyrrolidin-1-yl)benzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Amide Bond Reactivity

The propanamide backbone undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Notes
Acidic Hydrolysis6M HCl, reflux, 12h3-(3,4-dimethoxyphenyl)propanoic acid + 3-(2-oxopyrrolidin-1-yl)anilineRequires prolonged heating for complete conversion
Basic Hydrolysis2M NaOH, 80°C, 8hSame as acidic hydrolysisFaster than acidic conditions

Coupling Reactions :
The amide can be regenerated via carbodiimide-mediated coupling (e.g., EDCI/DMAP in DCM at RT) using carboxylic acid and amine precursors . Yield optimization (up to 92%) requires stoichiometric control of reagents .

Methoxy Group Transformations

The 3,4-dimethoxyphenyl group participates in electrophilic aromatic substitution (EAS) and demethylation:

Demethylation

  • Reagent : BBr₃ in DCM, −78°C → RT

  • Product : 3,4-dihydroxyphenyl derivative

  • Yield : ~70–80% (based on analog data )

Nitration

  • Conditions : HNO₃/H₂SO₄, 0°C → 50°C

  • Product : Nitro-substituted derivative at para position to methoxy groups

  • Selectivity : Directed by methoxy groups’ electron-donating effects

Pyrrolidone Ring Modifications

The 2-oxopyrrolidin-1-yl group undergoes nucleophilic attack at the carbonyl:

Reaction Reagents Product Application
ReductionLiAlH₄, THF, refluxPyrrolidine derivativeEnhances solubility
Grignard AdditionCH₃MgBr, dry etherTertiary alcohol adductForms chiral center

Aromatic Cross-Coupling

The phenyl rings support palladium-catalyzed couplings:

  • Suzuki Coupling :

    • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C

    • Substrate : Bromo-substituted aryl partner

    • Yield : 60–75% (analog data)

  • Buchwald–Hartwig Amination :

    • Catalyst : Pd₂(dba)₃/Xantphos

    • Amine Partner : Primary/secondary amines

    • Application : Introduces nitrogen-based functionalities

Stability Under Oxidative/Reductive Conditions

  • Oxidation : KMnO₄ in acidic medium cleaves the propanamide chain, yielding benzoic acid derivatives.

  • Reduction : NaBH₄ selectively reduces the amide carbonyl to a secondary alcohol in <10% yield, requiring optimized protocols.

Spectroscopic Monitoring

Key reaction progress is tracked via:

  • ¹H NMR : Disappearance of amide NH (~8.5 ppm) and methoxy signals (~3.8 ppm)

  • IR Spectroscopy : Loss of amide C=O stretch (~1650 cm⁻¹) post-hydrolysis

This compound’s multifunctional design enables diverse synthetic modifications, positioning it as a versatile intermediate in medicinal chemistry and materials science. Further studies are needed to explore enantioselective reactions and biological interaction mechanisms.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancers. The mechanism of action involves:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to reduced cell viability.
  • Microtubule Disruption : By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, promoting apoptosis in cancer cells.

Case Study Example :
A study conducted on MDA-MB-231 cells treated with varying concentrations of the compound revealed a dose-dependent reduction in cell viability, with an IC50 value indicating potent anticancer activity.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.5Microtubule disruption
HT-2915.0G2/M phase arrest

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Testing Results :

  • Staphylococcus aureus : Significant growth inhibition observed at concentrations above 50 µM.
  • Klebsiella pneumoniae : Effective growth inhibition noted at concentrations ranging from 25 to 100 µM.
PathogenConcentration (µM)Observed Effect
Staphylococcus aureus50Inhibition of growth
Klebsiella pneumoniae25-100Effective growth inhibition

Pharmacological Insights

The compound's interaction with various biological targets positions it as a candidate for drug development. Its potential as an enzyme inhibitor has been explored, particularly regarding metabolic pathways involved in cancer progression.

Enzyme Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit specific enzymes linked to tumor metabolism, suggesting a dual role in both anticancer and metabolic regulation.

Material Science Applications

Beyond medicinal applications, the unique structural features of this compound make it suitable for material science applications. Its ability to form stable complexes with metal ions could lead to innovations in catalysis and materials development.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: Shares the dimethoxyphenyl group but differs in the functional groups attached.

    (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)chroman-7-ol: Contains a similar aromatic ring structure with additional hydroxyl groups.

    1-(3,4-dimethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea: Similar in structure but with a urea linkage instead of a propanamide.

Uniqueness

3-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H28N4O5
  • Molecular Weight : 404.5 g/mol
  • CAS Number : 877641-57-1

Biological Activity Overview

Research on the biological activity of this compound suggests various pharmacological effects, including:

  • Cytotoxicity : Studies have demonstrated that the compound exhibits selective cytotoxicity against several cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Cytotoxicity Studies

Recent studies evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results indicated:

Concentration (µM)A549 Viability (%)HepG2 Viability (%)
6120115
12128117
509395
1008879
2006873

The viability assays revealed that lower concentrations tended to enhance cell viability, suggesting a hormetic effect at sub-toxic levels .

Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy of the compound against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant bactericidal activity with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
MRSA16
Escherichia coli>64
Streptococcus pneumoniae32

These results support further investigation into its use as an antimicrobial agent .

The proposed mechanism of action involves the inhibition of specific enzymes linked to cell proliferation and survival. The presence of the oxopyrrolidine moiety is believed to play a critical role in this inhibition. Additionally, the compound may interfere with signaling pathways associated with inflammation and apoptosis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in various disease models:

  • Cancer Treatment : In xenograft models, administration of the compound resulted in reduced tumor growth rates compared to control groups. This suggests potential applicability in oncology.
  • Infection Models : In animal studies, treatment with the compound demonstrated a reduction in bacterial load in infected tissues, indicating its potential as an adjunct therapy for bacterial infections .

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

InChI

InChI=1S/C21H24N2O4/c1-26-18-10-8-15(13-19(18)27-2)9-11-20(24)22-16-5-3-6-17(14-16)23-12-4-7-21(23)25/h3,5-6,8,10,13-14H,4,7,9,11-12H2,1-2H3,(H,22,24)

InChI Key

WFJRCJCXRICIAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC

Origin of Product

United States

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